2-Benciloxi-6-bromotolueno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

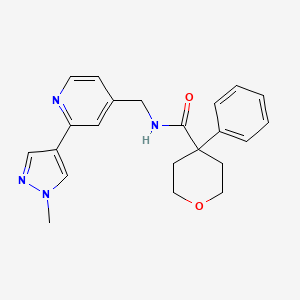

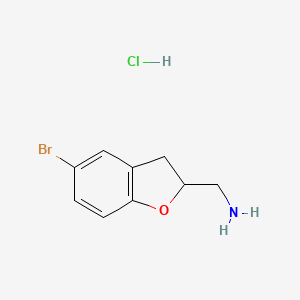

2-Benzyloxy-6-bromotoluene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a benzyloxy group at the second position and a bromine atom at the sixth position

Aplicaciones Científicas De Investigación

2-Benzyloxy-6-bromotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of 2-Benzyloxy-6-bromotoluene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2-Benzyloxy-6-bromotoluene involves a nucleophilic substitution reaction . As shown in the reaction mechanism, benzyl alcohol first reacts with sodium hydroxide to yield sodium benzyloxide . Then, sodium benzyloxide reacts with the compound to form an active species .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The chemical kinetics of the reaction depends on the amount of catalyst, amount of sodium hydroxide, effect of phase-transfer catalysts, volume of benzyl alcohol, and temperature on the transformation of the reaction .

Result of Action

The result of the action of 2-Benzyloxy-6-bromotoluene is the successful synthesis of sodium 4-benzyloxybenzyloxide . This compound is formed by reacting the compound with sodium hydroxide and a phase transfer catalyst system under microwave irradiation .

Action Environment

The action environment of 2-Benzyloxy-6-bromotoluene involves the use of a phase transfer catalyst system and microwave irradiation . The major advantages of the phase transfer catalysis technique for preparing ethers are higher reaction rate, low energy requirement, selectivity, and hydrophilic conditions . The reaction is more common under microwave irradiation rather than conventional temperatures .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Benzyloxy-6-bromotoluene are not fully understood due to the limited available data. It is known that bromotoluenes, which 2-Benzyloxy-6-bromotoluene is a derivative of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the bromotoluene derivative and the biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of 2-Benzyloxy-6-bromotoluene is not well understood. It is known that bromotoluenes can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-6-bromotoluene typically involves the bromination of 2-benzyloxytoluene. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Benzyloxy-6-bromotoluene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of phase transfer catalysts can also enhance the efficiency of the bromination process.

Types of Reactions:

Oxidation: 2-Benzyloxy-6-bromotoluene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-benzyloxytoluene.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products:

Oxidation: Benzylic alcohols, benzoic acids.

Reduction: 2-Benzyloxytoluene.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Comparación Con Compuestos Similares

2-Benzyloxytoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Benzyloxy-4-bromotoluene: Bromine atom is at the fourth position, leading to different reactivity patterns.

2-Benzyloxy-6-chlorotoluene: Chlorine atom instead of bromine, resulting in different chemical properties.

Uniqueness: 2-Benzyloxy-6-bromotoluene is unique due to the specific positioning of the benzyloxy and bromine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Propiedades

IUPAC Name |

1-bromo-2-methyl-3-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACXRVHVRUBGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2397605.png)

![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)